molecular formula C20H18O7 B1197725 1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione CAS No. 28458-24-4

1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione

Cat. No. B1197725
CAS RN: 28458-24-4
M. Wt: 370.4 g/mol
InChI Key: RMAWHAJLOCVQTG-RTHLEPHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione is a natural product found in Aspergillus ustus with data available.

Scientific Research Applications

Luminescent Sensor Applications

1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione has been utilized as a luminescent sensor responsive to common oxoacids. This application is significant due to its ability to intensify luminescent intensities with the presence of oxoacids like HNO3, H2SO4, HClO4, and CF3SO3H, which correlates with their pKa values. This indicates potential utility in sensing and monitoring environments with varying acid concentrations (Young, Quiring, & Sykes, 1997).

Redox Behavior in Electrochemistry

Research on hydroxyanthracenediones, including 1,4,5-trihydroxyanthracene-9,10-dione, focuses on their redox response at various pH levels using techniques like cyclic voltammetry and square-wave voltammetry. This research is pivotal for understanding the electrochemical properties of these compounds, with implications in developing new materials and sensors (Ahmad et al., 2015).

Synthesis of Cytotoxic Derivatives for Cancer Research

Research into aminoanthraquinones derived from anthracene-9,10-dione derivatives has demonstrated their potential as cytotoxic agents against cancer cell lines. These studies are crucial for the development of new anticancer drugs and understanding the bioactivity of anthracene derivatives (Nor et al., 2013).

Molecular Docking in Drug Design

Investigations into the reactive properties and molecular dynamics of anthracene derivatives like Mitoxantrone focus on their interactions with enzymes and potential in drug design. These studies utilize advanced techniques like density functional theory and molecular docking, indicating the versatility of anthracene derivatives in pharmaceutical research (Mary et al., 2021).

properties

CAS RN

28458-24-4

Product Name

1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione

InChI

InChI=1S/C20H18O7/c1-8-3-2-4-14(27-8)17-13(23)7-11-16(20(17)26)19(25)15-10(18(11)24)5-9(21)6-12(15)22/h5-8,14,21-23,26H,2-4H2,1H3/t8-,14-/m0/s1

InChI Key

RMAWHAJLOCVQTG-RTHLEPHNSA-N

Isomeric SMILES

C[C@H]1CCC[C@H](O1)C2=C(C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

SMILES

CC1CCCC(O1)C2=C(C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

Canonical SMILES

CC1CCCC(O1)C2=C(C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

synonyms

averufanin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione
Reactant of Route 2
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione
Reactant of Route 3
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione
Reactant of Route 4
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione
Reactant of Route 5
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione
Reactant of Route 6
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione

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